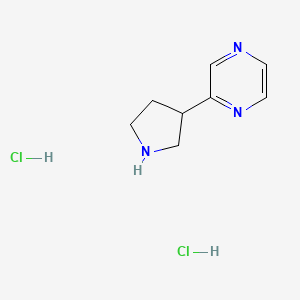
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride
概要
説明
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is characterized by the presence of a pyrrolidine ring attached to a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research . This compound is typically found as an off-white to pale yellow powder .
準備方法
The synthesis of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride involves several steps:
Synthetic Routes: One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones.
Reaction Conditions: The reactions are typically carried out in the presence of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production: Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency.
化学反応の分析
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride undergoes various chemical reactions:
Major Products:
科学的研究の応用
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets:
類似化合物との比較
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride can be compared with other similar compounds:
生物活性
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a heterocyclic compound with significant potential in various biological applications. Its unique structural features, including a pyrazine ring and a pyrrolidine moiety, confer diverse biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article reviews the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₈H₁₁N₃·2HCl
- Molecular Weight : Approximately 222.12 g/mol
The compound is characterized by its ability to interact with biological targets, potentially modulating enzyme activity and influencing neurotransmitter systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been implicated in the modulation of neurotransmitter systems, which may have implications for treating neurological disorders.
- Enzyme Inhibition : Studies suggest that it can bind to specific sites on enzymes, altering their activity and potentially serving as a therapeutic agent in various biochemical pathways.
- Antimicrobial Properties : Preliminary findings indicate potential antibacterial activity against certain pathogens, suggesting its utility in developing new antimicrobial agents .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets such as receptors and enzymes involved in critical physiological processes. This interaction may lead to alterations in signaling pathways associated with various diseases.
Case Studies
- Neuropharmacological Studies :
- Antibacterial Activity :
Table 1: Biological Activity Overview
Table 2: Structural Analog Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-3-(pyrrolidin-2-yl)-pyrazine dihydrochloride | C₉H₁₃N₃·2HCl | Contains a methyl group; variations in biological activity |
| 2-(Pyrrolidin-3-yloxy)-pyrazine hydrochloride | C₈H₁₂ClN₃O | Features an ether linkage; different solubility properties |
| 2-Pyrrolidin-3-yl-pyrazine trihydrochloride | C₈H₁₄Cl₃N₃ | Contains three hydrochlorides; affects stability and reactivity |
Applications
The potential applications of this compound are vast:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders.
- Neuroscience Research : Used to study neurotransmitter systems for insights into brain function and mental health treatments.
- Agrochemical Formulations : Enhances pesticide efficacy, contributing to improved agricultural productivity.
- Material Science : Its properties are explored for developing materials with enhanced thermal stability and electrical conductivity.
特性
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYAUKAUJCPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















